molecular formula C9H8BrF3O B1379259 1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene CAS No. 1261828-76-5

1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B1379259
CAS No.: 1261828-76-5
M. Wt: 269.06 g/mol
InChI Key: SVMDPLGEPZKCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3O. It is characterized by the presence of a bromomethyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in Diels-Alder reactions, which are essential for synthesizing complex organic molecules .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, potentially impacting cell growth, differentiation, and apoptosis . These effects make this compound a valuable tool for studying cellular mechanisms and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . By binding to active sites on enzymes or interacting with regulatory proteins, this compound can modulate biochemical pathways and influence gene expression . These molecular interactions are critical for understanding the compound’s effects on cellular function and developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can have lasting impacts on cellular processes, making it essential to monitor its temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating biochemical pathways and improving cellular function . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and detoxification processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions determine the compound’s bioavailability and effectiveness in modulating biochemical pathways .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles and developing targeted therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene typically involves the bromination of 3-methoxy-2-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination of the methyl group.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, concentration, and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of bioactive molecules and probes for studying biological pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the field of oncology.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-3-(trifluoromethoxy)benzene
  • 1-Bromo-3-(trifluoromethyl)benzene
  • 1-(Bromomethyl)-4-(trifluoromethyl)benzene

Comparison: Compared to its analogs, 1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis. The methoxy group increases the electron density on the benzene ring, while the trifluoromethyl group provides steric hindrance and influences the compound’s overall reactivity.

Properties

IUPAC Name

1-(bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-7-4-2-3-6(5-10)8(7)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMDPLGEPZKCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene
Reactant of Route 4
1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene
Reactant of Route 5
1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.